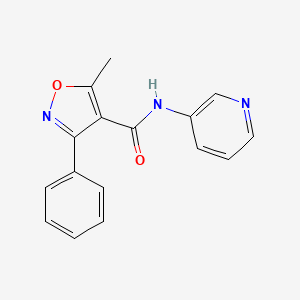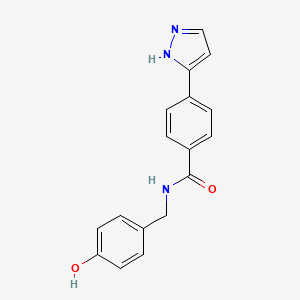![molecular formula C20H11ClO3 B5559591 2-{[5-(2-chlorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5559591.png)
2-{[5-(2-chlorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds structurally related to "2-{[5-(2-chlorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione" often involves reactions that enable the formation of complex molecular architectures. For instance, the Perkin reaction followed by decarboxylation has been used to prepare similar furyl-arylethylenes, indicating a potential pathway for synthesizing related compounds (G. Karminski-Zamola & K. Jakopčić, 1981). Palladium-catalyzed carbonylative annulation using aryl formate as a CO source is another method for synthesizing indene-1,3(2H)-dione derivatives, suggesting a strategy for introducing specific functional groups (Ying Zhang et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds reveals key features such as planarity, conjugation, and intermolecular interactions. For example, the crystal structure analysis of similar compounds shows molecules linked by weak hydrogen bonds, forming dimers or tetramers, which could influence the physical and chemical properties of the compound (J. N. Low et al., 2002).
科学的研究の応用
Synthesis and Chemical Properties
Efficient Synthesis Techniques
A study by Hosokawa and Yoshida (2003) discussed the efficient palladium-catalyzed synthesis of styrene intermediates for novel herbicides, including 2-[2-(3-Chlorophenyl)allyl-2-ethylindan-1,3-dione, a compound with structural relevance. This methodology could be applicable for synthesizing similar compounds for agricultural research purposes (Hosokawa & Yoshida, 2003).
Formation of Supramolecular Structures
Research by Low et al. (2002) on supramolecular structures involving compounds with chlorophenyl and propenylidene substituents highlighted the formation of dimers and tetramers via weak hydrogen bonds. This indicates potential applications in materials science and nanotechnology, where such interactions are pivotal (Low et al., 2002).
Catalysis and Polymerization
- Catalyst Precursors for Polymer Formation: A study on 2-hetaryl-substituted bis(indenyl)zirconium complexes as catalyst precursors for elastomeric polypropylene formation by Dreier et al. (2000) discussed the synthesis of complexes that could serve as catalysts for producing elastomeric materials. This suggests potential applications in the development of new materials with specific mechanical properties (Dreier et al., 2000).
Novel Compound Formation
- Novel Routes to Heterocycles: The work by Kloc and Młochowski (2001) on the selenenylation–acylation of ketones to produce benzo[b]selenophenes showcased a novel route to heterocycles. This methodology could be applied to the synthesis of complex molecules for pharmaceutical research or material science applications (Kloc & Młochowski, 2001).
Structural and Conformational Analysis
- Crystal Structure Analysis: Studies have detailed the crystal structures of various compounds, elucidating their geometric configurations, conjugation, and hydrogen bonding patterns. For example, research on conjugation and hydrogen bonding in curcumin analogues offers insights into molecular stability and reactivity, which are crucial for designing molecules with desired properties (Arrieta et al., 2000).
特性
IUPAC Name |
2-[[5-(2-chlorophenyl)furan-2-yl]methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClO3/c21-17-8-4-3-7-15(17)18-10-9-12(24-18)11-16-19(22)13-5-1-2-6-14(13)20(16)23/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPCNKADUALUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(2-Chlorophenyl)furan-2-yl]methylidene]indene-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[1-benzyl-3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B5559510.png)
![4-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B5559512.png)
![{4-[3-(3-chloroisoxazol-5-yl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5559515.png)
![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5559523.png)
![1-(3-chlorophenyl)-5-methyl-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5559527.png)


![N-[2-(methylthio)phenyl]-2-furamide](/img/structure/B5559564.png)
![4-[(4-bromobenzylidene)amino]-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559566.png)
![methyl 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5559585.png)
![5-[(4-chlorobenzoyl)amino]isophthalic acid](/img/structure/B5559590.png)
![(4-fluorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5559592.png)

![3-isobutyl-1-methyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5559602.png)